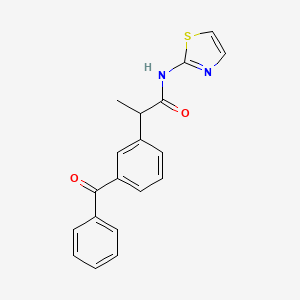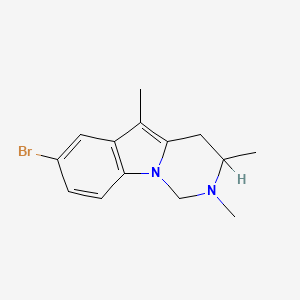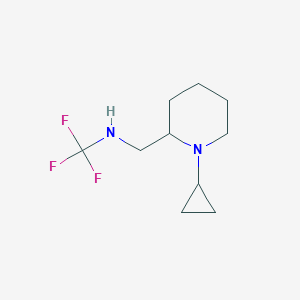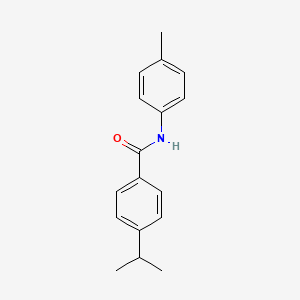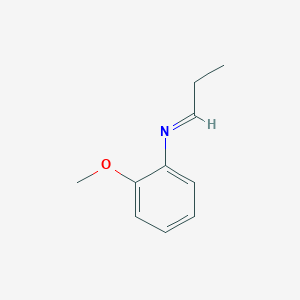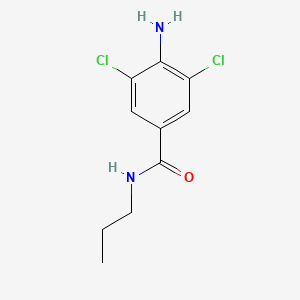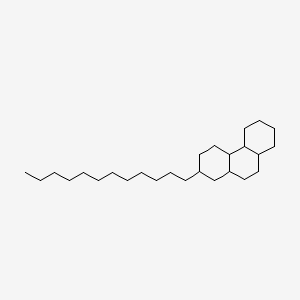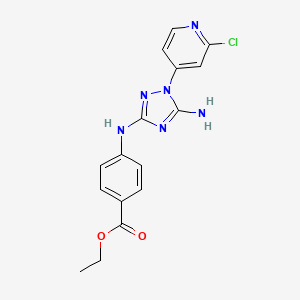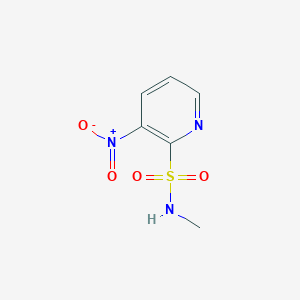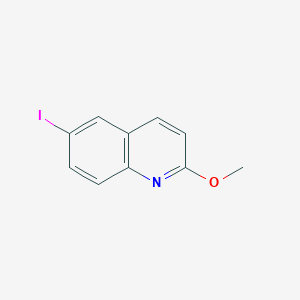![molecular formula C20H23NO3 B13945445 2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid CAS No. 127460-09-7](/img/structure/B13945445.png)
2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-isobutylphenyl)propanamido)benzoic acid is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Méthodes De Préparation
The synthesis of 2-(2-(4-isobutylphenyl)propanamido)benzoic acid involves the reaction of 2-(4-isobutylphenyl)propionic acid (ibuprofen) with thionyl chloride to form 2-(4-isobutylphenyl)propionyl chloride. This intermediate is then reacted with anthranilic acid to yield the final product . The reaction conditions typically involve the use of a suitable solvent such as dimethyl sulfoxide and a catalyst like trimethylaluminum at elevated temperatures (130-140°C) . Industrial production methods focus on optimizing these conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
2-(2-(4-isobutylphenyl)propanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2-(4-isobutylphenyl)propanamido)benzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-(4-isobutylphenyl)propanamido)benzoic acid involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting these enzymes, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
2-(2-(4-isobutylphenyl)propanamido)benzoic acid can be compared with other ibuprofen derivatives, such as:
- (S)-ibuprofen amide
- (S)-3-(4-isobutylphenyl)butan-2-one
- (S)-2-(4-isobutylphenyl)-N-(4-nitrophenyl)propanamide
- (S)-3-hydroxy-5-(2-(4-isobutylphenyl)propylamino)benzoic acid
These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of 2-(2-(4-isobutylphenyl)propanamido)benzoic acid lies in its enhanced antibacterial properties and stability under various conditions .
Propriétés
Numéro CAS |
127460-09-7 |
|---|---|
Formule moléculaire |
C20H23NO3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]benzoic acid |
InChI |
InChI=1S/C20H23NO3/c1-13(2)12-15-8-10-16(11-9-15)14(3)19(22)21-18-7-5-4-6-17(18)20(23)24/h4-11,13-14H,12H2,1-3H3,(H,21,22)(H,23,24) |
Clé InChI |
VUHLDGBCWJUEMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)
